![molecular formula C16H10ClFN2OS B2549221 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 313469-46-4](/img/structure/B2549221.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
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Overview
Description
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the use of physicochemical properties and spectroanalytical data (NMR, IR and elemental) for confirmation .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been studied. The chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” are not available, reactions of similar compounds have been reported. For instance, the reaction of carboxylic acid 1 with thionyl dichloride produced 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride 2 .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” has been found to have significant antimicrobial activity . It has been tested against bacterial and fungal strains, showing promising results . This makes it a potential candidate for the development of new antimicrobial agents, particularly against Gram-positive pathogens .
Antibiofilm Agents
This compound has been used in the development of antibiofilm agents . Biofilms are a major concern in medical and industrial fields as they are resistant to conventional antimicrobial treatments. The compound’s effectiveness against biofilms could lead to breakthroughs in treating biofilm-associated infections .
Antifungal Activity
The compound has demonstrated potent antifungal activity, particularly against Candida albicans and Candida glabrata . These fungi are common causes of fungal infections in humans, so the compound’s effectiveness against them could lead to new treatments for these infections .
Chemoselective N-Acylation Reagents
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” has been developed as a chemoselective N-acylation reagent . This means it can be used to selectively protect primary amines in the presence of secondary amines, and to acylate aliphatic amines in the presence of aryl amines . This selective acylation is useful in many chemical reactions, including those involved in drug synthesis .
Green Chemistry
The compound has been synthesized under solvent-free conditions, which is an important aspect of green chemistry . Green chemistry aims to reduce the environmental impact of chemical transformations, and the use of this compound aligns with that goal .
Drug Design
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” has been used in drug design . Its lipophilic character, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This makes it a promising candidate for the development of new drugs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which include n-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as changes in cellular function or structure .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular levels, often resulting in changes in cellular function or structure .
Action Environment
Environmental factors can often influence the action of thiazole derivatives, affecting their efficacy and stability .
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJMMWRIJMLNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
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